molecular formula C8H3Cl2FO3 B1602803 2,4-Dichloro-5-fluoro-3-formylbenzoic acid CAS No. 214774-58-0

2,4-Dichloro-5-fluoro-3-formylbenzoic acid

Cat. No. B1602803
Key on ui cas rn: 214774-58-0
M. Wt: 237.01 g/mol
InChI Key: FUMMVQUBTLQQQF-UHFFFAOYSA-N
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Patent
US06706918B2

Procedure details

162 g of hydroxylamine hydrochloride were introduced into 2000 ml of formic acid (technical-grade, 85% strength). At 95° C., 950 g of 2,4-dichloro-5-fluoro-3-formylbenzoic acid (moistened with sulphuric acid, 42% strength) were introduced. As a result, the mixture foamed briefly and then a clear solution was immediately obtained. The mixture was then stirred for 4 hours at from 100 to 105° C. (reflux).
Quantity
162 g
Type
reactant
Reaction Step One
Quantity
2000 mL
Type
solvent
Reaction Step One
Quantity
950 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[NH2:2]O.[Cl:4][C:5]1[C:13]([CH:14]=O)=[C:12]([Cl:16])[C:11]([F:17])=[CH:10][C:6]=1[C:7]([OH:9])=[O:8]>C(O)=O>[C:14]([C:13]1[C:5]([Cl:4])=[C:6]([CH:10]=[C:11]([F:17])[C:12]=1[Cl:16])[C:7]([OH:9])=[O:8])#[N:2] |f:0.1|

Inputs

Step One
Name
Quantity
162 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
2000 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
950 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=C(C(=C1C=O)Cl)F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
102.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred for 4 hours at from 100 to 105° C. (reflux)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a clear solution was immediately obtained

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
C(#N)C=1C(=C(C(=O)O)C=C(C1Cl)F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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